Product packaging for 2-Methoxy-5-(2-oxoethyl)benzonitrile(Cat. No.:)

2-Methoxy-5-(2-oxoethyl)benzonitrile

Cat. No.: B8753072
M. Wt: 175.18 g/mol
InChI Key: AAYDNKCWPCATDE-UHFFFAOYSA-N
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Description

Contextualization within Benzonitrile (B105546) and Methoxy-Substituted Aromatic Systems

Benzonitrile and its derivatives are a well-established class of compounds in organic chemistry. The nitrile group is a versatile functional group that can be converted into a variety of other functionalities, including amines, carboxylic acids, and ketones. Methoxy-substituted aromatic systems are also of great importance, with the methoxy (B1213986) group acting as an electron-donating group that can influence the reactivity of the aromatic ring and participate in a wide range of chemical transformations.

The presence of both a nitrile and a methoxy group on the same aromatic ring, as seen in 2-Methoxy-5-(2-oxoethyl)benzonitrile, creates a unique electronic and reactive environment. The interplay between these groups, along with the acetaldehyde (B116499) substituent, governs the compound's chemical behavior and its utility as a synthetic precursor.

Significance of this compound as a Synthetic Building Block in Academic and Industrial Research

The true value of this compound lies in its capacity to serve as a versatile building block in the synthesis of a diverse array of organic molecules. The presence of multiple reactive centers allows for a variety of chemical manipulations, making it a valuable tool for both academic and industrial chemists.

The aldehyde functionality of the 2-oxoethyl group is particularly noteworthy. Aldehydes are highly reactive and can participate in a wide range of carbon-carbon bond-forming reactions, such as aldol (B89426) condensations, Wittig reactions, and Grignard additions. This reactivity allows for the facile introduction of new molecular complexity at this position.

Furthermore, the nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or reacted with organometallic reagents to form ketones. This versatility provides chemists with numerous options for elaborating the molecular structure. The strategic positioning of the methoxy, nitrile, and oxoethyl groups on the benzonitrile core allows for the regioselective synthesis of complex heterocyclic and polycyclic frameworks, which are often found in medicinally important compounds and advanced materials.

A study on related ortho-substituted analogs, such as 2-(2-oxo-2-arylethyl)benzonitriles, has demonstrated their utility in the metal-free synthesis of aminated isoquinolines. In these reactions, the nitrile group undergoes nucleophilic attack, initiating a cascade reaction that leads to the formation of the isoquinoline (B145761) ring system. This highlights the potential of the oxoethyl benzonitrile scaffold to participate in complex annulation reactions.

Overview of Current Research Trajectories and Unexplored Avenues for this compound

Current research involving structures similar to this compound is focused on leveraging its unique reactivity to access novel chemical space. Key areas of investigation include:

Domino and Multicomponent Reactions: The multiple functional groups of this compound make it an ideal substrate for domino and multicomponent reactions, where several chemical transformations occur in a single synthetic operation. This approach offers significant advantages in terms of efficiency and sustainability.

Heterocycle Synthesis: The strategic arrangement of the functional groups allows for intramolecular cyclization reactions to form a variety of heterocyclic systems. These heterocycles are of great interest due to their prevalence in pharmaceuticals and agrochemicals.

Medicinal Chemistry: Substituted benzonitriles are known to exhibit a range of biological activities. Research is ongoing to explore the potential of derivatives of this compound as scaffolds for the development of new therapeutic agents.

Materials Science: The aromatic nature and functional group handles of this compound make it a potential precursor for the synthesis of novel organic materials with interesting electronic and photophysical properties.

While significant progress has been made, several avenues for future research remain. The development of new catalytic systems for the selective functionalization of the different reactive sites is an area of active interest. Furthermore, the exploration of the compound's reactivity in asymmetric synthesis to generate chiral molecules is a promising direction for future studies. The full potential of this compound as a synthetic building block is still being uncovered, and it is expected to continue to be a valuable tool for organic chemists in the years to come.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9NO2 B8753072 2-Methoxy-5-(2-oxoethyl)benzonitrile

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H9NO2

Molecular Weight

175.18 g/mol

IUPAC Name

2-methoxy-5-(2-oxoethyl)benzonitrile

InChI

InChI=1S/C10H9NO2/c1-13-10-3-2-8(4-5-12)6-9(10)7-11/h2-3,5-6H,4H2,1H3

InChI Key

AAYDNKCWPCATDE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CC=O)C#N

Origin of Product

United States

Synthetic Methodologies and Route Optimizations for 2 Methoxy 5 2 Oxoethyl Benzonitrile

Retrosynthetic Analysis and Initial Synthetic Pathways to 2-Methoxy-5-(2-oxoethyl)benzonitrile

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials. For this compound, this process identifies several logical disconnections that form the basis of potential synthetic routes.

The primary functional groups are the benzonitrile (B105546), the methoxy (B1213986) ether, and the acetaldehyde (B116499) (oxoethyl) side chain. Key retrosynthetic disconnections include:

C-CN Bond Disconnection : This is a common strategy for aromatic nitriles, suggesting a palladium-catalyzed cyanation reaction. This approach disconnects the molecule to a precursor such as an aryl halide or triflate, for instance, 2-methoxy-5-halobenzaldehyde. This is often a highly effective route due to the reliability of modern cross-coupling reactions. researchgate.netacs.org

Side-Chain Disconnection : The oxoethyl side chain can be disconnected in several ways. One approach involves a C-C bond disconnection, pointing towards an alkylation of a benzylic precursor. Another strategy is a functional group interconversion (FGI), tracing the acetaldehyde back to a more stable precursor like a corresponding alcohol, alkene, or alkyne, which can then be converted to the aldehyde in a later step.

Aromatic Ring Assembly : A more complex approach would involve constructing the substituted aromatic ring itself. However, given the availability of substituted benzene (B151609) precursors, this is generally not the preferred pathway.

Based on this analysis, a logical forward synthesis often starts with a commercially available substituted anisole (B1667542) or benzaldehyde (B42025) derivative. For example, a common precursor could be 4-bromo-2-methoxybenzaldehyde (B1278859) or a related compound where the bromine atom serves as a handle for introducing the nitrile group, and the aldehyde is a precursor to the oxoethyl side chain.

Development and Refinement of Specific Synthetic Protocols for this compound

Building on the retrosynthetic framework, specific chemical reactions are developed and refined to achieve the synthesis of the target molecule.

Palladium-Catalyzed Cyanation and Related Coupling Reactions for Benzonitrile Derivatives

The introduction of the nitrile functional group onto an aromatic ring is a cornerstone of modern organic synthesis, with palladium-catalyzed cyanation being a premier method. rsc.org This reaction class offers high functional group tolerance and typically proceeds under milder conditions than traditional methods like the Sandmeyer or Rosenmund-von Braun reactions. nih.gov

The general transformation involves coupling an aryl halide (or triflate) with a cyanide source, catalyzed by a palladium complex.

Key Components of Palladium-Catalyzed Cyanation:

Palladium Precatalyst : A variety of palladium sources can be used, including Pd(OAc)₂, Pd₂(dba)₃, and more advanced palladacycle precatalysts that generate the active Pd(0) species in situ. nih.govnih.gov These precatalysts often offer improved stability and reactivity. acs.org

Ligands : The choice of phosphine (B1218219) ligand is critical for an efficient reaction. Bulky, electron-rich ligands like XPhos or tBuXPhos are often superior, as they promote the key steps of oxidative addition and reductive elimination while preventing catalyst deactivation by cyanide ions. nih.govacs.org

Cyanide Source : While traditional sources like KCN and NaCN are effective, their high toxicity and poor solubility in organic solvents can be problematic. Zinc cyanide (Zn(CN)₂) is a widely used alternative due to its lower toxicity and ability to release cyanide ions slowly, mitigating catalyst poisoning. nih.gov An even safer and less toxic alternative is potassium ferrocyanide (K₄[Fe(CN)₆]), which has been successfully employed in scalable industrial processes. acs.org

The table below illustrates a comparison of different catalyst systems for the cyanation of aryl chlorides, a challenging substrate class.

Palladium SourceLigandCyanide SourceTypical ConditionsKey Advantages
Pd₂(dba)₃dppfZn(CN)₂DMF, 80-120 °CClassic, well-established method.
Pd(OAc)₂XPhosKCN/NaCNToluene (B28343), 100 °CEffective for a broad range of substrates.
Palladacycle Precatalyst (e.g., G3-XPhos)XPhos (internal)K₄[Fe(CN)₆]DMAc/water, 80-100 °CLow catalyst loading, high turnover, uses non-toxic cyanide source. acs.orgnih.gov
[(allyl)PdCl]₂cBRIDPZn(CN)₂Aqueous media, rt - 40 °CVery mild reaction temperatures. acs.org

Aromatic Substitution (Electrophilic and Nucleophilic) Strategies for Methoxy and Benzonitrile Incorporation

The substitution pattern on the benzene ring is governed by the directing effects of the existing substituents. In this compound, the methoxy (-OCH₃) and cyano (-CN) groups have opposing electronic effects that dictate synthetic strategy.

Electrophilic Aromatic Substitution (SₑAr): The methoxy group is a powerful activating, ortho, para-directing group due to the resonance donation of its lone pair electrons into the aromatic ring. msu.edupearson.com This significantly increases the ring's nucleophilicity, making it highly reactive towards electrophiles. doubtnut.com Reactions like halogenation, nitration, and Friedel-Crafts alkylation/acylation on an anisole derivative will predominantly occur at the positions ortho and para to the methoxy group. libretexts.org

Conversely, the nitrile group is a strongly deactivating, meta-directing group due to its electron-withdrawing inductive and resonance effects. wikipedia.org Therefore, performing an electrophilic substitution on a benzonitrile ring is difficult and would direct an incoming electrophile to the meta position.

This interplay means that in a synthetic sequence, it is often advantageous to introduce an ortho, para-directing group first to guide the subsequent installation of other substituents before introducing a meta-director.

Nucleophilic Aromatic Substitution (SₙAr): While less common for this specific substitution pattern, nucleophilic aromatic substitution can be a viable strategy. This reaction requires a leaving group (like a halide) on the ring and the presence of strong electron-withdrawing groups (like a nitrile or nitro group) positioned ortho or para to it. chemistrysteps.com These groups stabilize the negatively charged intermediate (Meisenheimer complex) that forms during the reaction. chemistrysteps.com For instance, a precursor like 2-fluoro-5-nitrobenzonitrile (B100134) could potentially undergo SₙAr with sodium methoxide (B1231860) to install the methoxy group.

Manipulation of the Oxoethyl Side Chain (e.g., via carbonyl chemistry, alkylation)

Creating the two-carbon acetaldehyde side chain is a critical step that can be approached through several methods.

One-Carbon Homologation of a Benzaldehyde : A common strategy involves extending the carbon chain of a corresponding benzaldehyde (e.g., 4-cyano-3-methoxybenzaldehyde) by one carbon. This can be achieved through various "formylmethylation" reactions. For example, reacting an arylboronic acid with vinylene carbonate in the presence of an iridium catalyst provides a direct route to arylacetaldehydes. nih.gov Another method uses a system of DMSO/KOH/zinc to convert aryl aldehydes into arylacetaldehydes via a one-carbon extension. researchgate.netresearchgate.net

Oxidation of a Phenethyl Alcohol : If a 2-(2-methoxy-5-cyanophenyl)ethanol precursor can be synthesized, it can be oxidized to the target aldehyde. This requires a mild oxidizing agent that will not affect other parts of the molecule. Reagents like pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) are suitable for this selective transformation of a primary alcohol to an aldehyde.

Side-Chain Alkylation : An alternative route could involve the α-arylation of a ketone or its equivalent. For instance, palladium-catalyzed coupling of an aryl halide with an acetaldehyde enolate equivalent could form the desired structure. organic-chemistry.org

Oxidation of an Alkyl Side Chain : The presence of the aromatic ring makes the benzylic position (the carbon atom directly attached to the ring) susceptible to oxidation. libretexts.orgunizin.org While strong oxidizing agents like KMnO₄ would typically oxidize an ethyl side chain all the way to a carboxylic acid, more controlled methods might be employed to achieve partial oxidation to the aldehyde. unizin.org However, achieving selectivity for the aldehyde over the carboxylic acid can be challenging.

Optimization of Reaction Parameters for Enhanced Yield, Selectivity, and Purity

Moving from a theoretical route to a practical and scalable synthesis requires careful optimization of reaction parameters. For a multi-step synthesis of this compound, each step must be fine-tuned.

Focusing on the crucial palladium-catalyzed cyanation step, several factors are paramount:

Catalyst Loading : Minimizing the amount of expensive palladium catalyst is economically crucial. Optimization studies often aim to reduce catalyst loading to as low as 0.1 mol % or even less, which can be enabled by using highly active precatalysts and ligands. acs.org

Solvent and Base : The choice of solvent (e.g., DMAc, NMP, toluene) and base (e.g., K₂CO₃, Cs₂CO₃) can dramatically affect reaction rates and yields. Biphasic solvent systems, such as toluene-water or DMAc-water, can be particularly effective when using cyanide sources like K₄[Fe(CN)₆]. acs.orgacs.org

Temperature and Reaction Time : While early cyanation methods required high temperatures (>140 °C), modern catalyst systems can operate at much milder temperatures (rt - 100 °C), which improves functional group tolerance and reduces energy consumption. nih.govacs.org Reaction times are monitored to ensure full conversion without promoting side reactions or product degradation.

Pre-activation of Catalyst : For some systems, a "pre-activation" step, where the palladium precursor and ligand are heated together before adding the substrate, can generate the active catalytic species more efficiently and lead to more robust and reproducible results. acs.org

The following interactive table shows hypothetical optimization data for a palladium-catalyzed cyanation reaction, demonstrating how systematic changes in parameters can improve the outcome.

EntryCatalyst (mol%)LigandTemperature (°C)SolventYield (%)
12.0dppf120DMF65
21.0XPhos100Toluene88
31.0XPhos80DMAc92
40.5G3-XPhos Precatalyst80DMAc95

Green Chemistry Principles in this compound Synthesis

Applying the principles of green chemistry is essential for developing sustainable and environmentally responsible synthetic processes. yale.edu The synthesis of this compound can be evaluated and improved through this lens.

Prevention : Designing syntheses to minimize waste from the outset.

Atom Economy : Maximizing the incorporation of all materials used in the process into the final product. Cross-coupling reactions generally have better atom economy than classical methods that use stoichiometric reagents.

Less Hazardous Chemical Syntheses : Using cyanide sources like potassium ferrocyanide instead of highly toxic alkali metal cyanides is a prime example. rsc.org Another approach involves using ionic liquids, which can act as recyclable solvents and catalysts, eliminating the need for metal salt catalysts and simplifying separation. rsc.orgresearchgate.net

Designing Safer Chemicals : This principle applies to the final product, which is outside the scope of this synthesis-focused article.

Safer Solvents and Auxiliaries : Reducing the use of hazardous solvents like DMF or chlorinated solvents in favor of greener alternatives like water, ethanol, or 2-MeTHF. Aqueous conditions have been successfully developed for palladium-catalyzed cyanations. acs.org

Design for Energy Efficiency : Optimized reactions that proceed at lower temperatures and pressures reduce energy consumption. yale.edu The development of catalysts that are active at or near room temperature is a significant advance. acs.org

Use of Renewable Feedstocks : Exploring starting materials derived from biomass rather than petrochemical sources.

Reduce Derivatives : Avoiding the use of protecting groups, which adds steps and generates waste. A highly chemoselective catalyst can obviate the need to protect a sensitive functional group like an aldehyde.

Catalysis : Using catalytic reagents (like palladium catalysts) in small amounts is far superior to using stoichiometric reagents. yale.edu This is a core strength of the discussed synthetic routes.

Design for Degradation : This principle applies to the final product.

Real-time Analysis for Pollution Prevention : Implementing in-process monitoring (e.g., HPLC, GC) to track reaction progress and prevent the formation of byproducts.

Inherently Safer Chemistry for Accident Prevention : Choosing less toxic and less reactive chemicals and solvents to minimize the risk of accidents.

The table below links specific synthetic strategies to the principles of green chemistry.

Synthetic StrategyRelevant Green Chemistry Principle(s)Explanation
Use of Pd-catalysis9. CatalysisReplaces stoichiometric reagents, increasing efficiency and reducing waste.
Employing K₄[Fe(CN)₆]3. Less Hazardous SynthesesSubstitutes highly toxic KCN/NaCN with a much safer cyanide source. nih.gov
Low-temperature reactions6. Design for Energy EfficiencyModern catalysts allow for lower reaction temperatures, saving energy. acs.org
Synthesis in aqueous media5. Safer SolventsReduces or eliminates the need for volatile and often toxic organic solvents. acs.org
One-pot reactions1. Prevention, 8. Reduce DerivativesCombines multiple steps without isolating intermediates, saving solvents and preventing waste.

Development of More Sustainable Solvents and Reagents

Once a synthetic pathway for this compound is established, a primary goal in green chemistry is to replace hazardous or environmentally persistent solvents and reagents with more sustainable alternatives. The choice of solvent is critical, as it often constitutes the largest mass component of a reaction mixture and contributes significantly to the process's environmental impact.

Potential Sustainable Solvent Classes:

Bio-derived Solvents: Solvents derived from renewable biomass, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), Cyrene, or γ-valerolactone (GVL), could be investigated as replacements for common petroleum-derived solvents like toluene or tetrahydrofuran (B95107) (THF).

Supercritical Fluids: Supercritical carbon dioxide (scCO₂) is a non-toxic, non-flammable, and inexpensive solvent alternative that leaves no residue upon depressurization, simplifying product purification.

Ionic Liquids (ILs) and Deep Eutectic Solvents (DESs): These materials have negligible vapor pressure, reducing air pollution. Their properties can be tuned to optimize reaction conditions, though their toxicity and biodegradability must be carefully assessed.

Water: When chemically feasible, water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability.

The selection of greener reagents would focus on replacing stoichiometric reagents, which are consumed in the reaction, with catalytic alternatives. Catalysts increase reaction rates and can often be used in small quantities and recycled, which improves atom economy and reduces waste. For instance, if a synthesis involves an oxidation step, an enzymatic or metal-catalyzed aerobic oxidation would be preferable to a stoichiometric oxidant like chromium trioxide.

Table 1: Comparison of Conventional vs. Sustainable Solvents

Solvent Type Conventional Examples Sustainable Alternatives Key Advantages of Alternatives
Aprotic Polar Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP) Cyrene, Dimethyl carbonate (DMC) Bioderived, lower toxicity
Ethereal Tetrahydrofuran (THF), 1,4-Dioxane 2-Methyltetrahydrofuran (2-MeTHF) Bio-derived, higher boiling point, easier separation
Aromatic Benzene, Toluene Anisole, p-Cymene Lower toxicity, derived from renewable sources

Atom Economy and Waste Minimization in Synthetic Routes

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. The goal is to design synthetic routes where the atom economy approaches 100%, meaning that few or no atoms are wasted as byproducts.

The formula for calculating atom economy is:

Percent Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100%

For any hypothetical synthesis of this compound, different pathways would yield vastly different atom economies. For example, addition and rearrangement reactions are inherently 100% atom-economical. In contrast, substitution and elimination reactions generate stoichiometric byproducts, leading to lower atom economy.

Table 2: Illustrative Atom Economy for Different Reaction Types

Reaction Type General Equation Theoretical Atom Economy Common Byproducts
Addition A + B → C 100% None
Rearrangement A → B 100% None
Substitution A-B + C → A-C + B < 100% Leaving group B

Waste minimization extends beyond atom economy to include the reduction of solvent waste, excess reagents, and materials used in product purification (e.g., silica (B1680970) gel in chromatography). Strategies include using catalytic reagents, optimizing reactions to go to completion to avoid complex separations, and designing processes where byproducts are non-hazardous or can be repurposed.

Scalability Considerations for the Laboratory and Pilot-Scale Production of this compound

Scaling a synthetic process from the laboratory bench to a pilot plant and eventually to full-scale industrial production presents numerous challenges. What is feasible on a gram scale may be impractical or unsafe on a kilogram or ton scale.

Key Scalability Factors:

Thermodynamics and Heat Transfer: Exothermic or endothermic reactions that are easily managed in a lab flask can create significant safety hazards (runaway reactions) or require specialized heating/cooling equipment at a larger scale. The surface-area-to-volume ratio decreases as the reactor size increases, making heat transfer less efficient.

Mass Transfer and Mixing: Ensuring that all reactants are intimately mixed is more challenging in large vessels. Inefficient mixing can lead to localized "hot spots," lower yields, and the formation of impurities. The choice of reactor type and agitator design is critical.

Reagent Addition and Stoichiometry Control: The controlled addition of a reactive agent, simple in the lab, may require specialized pumps and monitoring equipment to prevent dangerous buildups of unreacted material at scale.

Work-up and Purification: Laboratory purification methods like column chromatography are generally not viable for large-scale production. Alternative methods such as crystallization, distillation, or extraction must be developed. The solvent volumes required for these processes also become a major economic and environmental consideration.

Process Safety and Handling: The hazards associated with all chemicals and intermediates must be re-evaluated for large-quantity handling. This includes flammability, toxicity, and reactivity.

Without a defined synthetic route for this compound, a detailed scalability analysis cannot be performed. However, any future process would need to be rigorously evaluated for these factors to ensure a safe, efficient, and economically viable manufacturing process.

Advanced Spectroscopic Analysis and Structural Elucidation Studies Beyond Basic Identification

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Dynamic Studies of 2-Methoxy-5-(2-oxoethyl)benzonitrile

High-resolution NMR spectroscopy is a powerful tool for elucidating the precise structure and dynamic behavior of this compound in solution. While one-dimensional (1D) ¹H and ¹³C NMR provide initial chemical shift and coupling constant data, advanced 2D techniques and variable temperature studies offer more profound insights into the molecule's conformational preferences and rotational energy barriers.

Two-dimensional NMR experiments are crucial for the unambiguous assignment of proton and carbon signals and for establishing the connectivity within the molecule.

Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) coupling relationships. For this compound, a COSY spectrum would show correlations between the protons of the oxoethyl side chain (-CH₂-CHO). It would also confirm the connectivity of the aromatic protons, showing correlations between adjacent protons on the benzene (B151609) ring.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates directly bonded proton and carbon atoms. This technique is instrumental in assigning the specific ¹³C signal to its attached ¹H atom. For instance, it would link the aldehyde proton signal to the aldehyde carbon signal and the methylene (B1212753) proton signals to the methylene carbon signal.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is vital for piecing together the molecular skeleton. Key HMBC correlations for this compound would include:

Correlations from the methoxy (B1213986) protons (-OCH₃) to the methoxy carbon and the aromatic carbon to which it is attached (C2).

Correlations from the methylene protons (-CH₂-) to the adjacent aromatic carbon (C5) and the aldehyde carbon (-CHO).

Correlations from the aromatic protons to neighboring and more distant carbons, confirming the substitution pattern on the benzene ring.

These 2D NMR techniques, when used in combination, allow for the complete and unambiguous assignment of all proton and carbon signals in the molecule, confirming its covalent structure. nih.govresearchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Key 2D NMR Correlations (HMBC)
C1 (-CN)-~118From H3, H6 to C1
C2 (-OCH₃)-~160From H3, -OCH₃ protons to C2
C3~7.0 - 7.2~115From H4 to C3
C4~7.4 - 7.6~134From H3, H6 to C4
C5 (-CH₂CHO)-~135From H4, H6, -CH₂- protons to C5
C6~7.1 - 7.3~128From H4, -CH₂- protons to C6
-OCH₃~3.9~56From -OCH₃ protons to C2
-CH₂- (oxoethyl)~3.7~45From -CH₂- protons to C5, -CHO carbon
-CHO (oxoethyl)~9.8~199From -CH₂- protons, -CHO proton to -CHO carbon

Variable temperature (VT) NMR experiments provide insight into the dynamic processes occurring within a molecule, such as conformational exchange and rotation around single bonds. ox.ac.uk For this compound, VT-NMR can be used to study the rotational barrier of the methoxy group. ox.ac.uknih.gov

At room temperature, the rotation around the Ar-OCH₃ bond is typically fast on the NMR timescale, resulting in a single, sharp signal for the methoxy protons. As the temperature is lowered, this rotation can slow down. If the rotational barrier is high enough, the molecule may exist as distinct rotamers (conformational isomers), which could potentially lead to the broadening and eventual splitting of NMR signals at very low temperatures. ox.ac.ukrsc.org The temperature at which the signals coalesce can be used to calculate the Gibbs free energy of activation (ΔG‡) for the rotational process, providing quantitative data on the conformational stability. rsc.org Such studies are crucial for understanding how the molecule's shape and flexibility are influenced by its electronic and steric properties.

Vibrational Spectroscopy (FT-IR and Raman) for Understanding Functional Group Interactions and Molecular Dynamics

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are highly sensitive to the specific functional groups present and their chemical environment, offering detailed information on bonding and intermolecular interactions. jchps.comderpharmachemica.com

For this compound, the spectra are dominated by characteristic bands corresponding to its key functional groups:

Nitrile (C≡N) Stretch: A strong, sharp absorption band is expected in the FT-IR spectrum around 2220-2240 cm⁻¹. The exact position is sensitive to electronic effects from the aromatic ring substituents. researchgate.net This band is also typically observable in the Raman spectrum. indexcopernicus.comresearchgate.net

Aldehyde Carbonyl (C=O) Stretch: A very strong band in the FT-IR spectrum is expected in the region of 1690-1715 cm⁻¹ for the aromatic aldehyde group. Its frequency can be influenced by conjugation with the aromatic ring.

Aromatic Ring (C=C) Stretches: Multiple bands of variable intensity are expected in the 1450-1600 cm⁻¹ region, characteristic of the benzene ring.

C-O-C (Methoxy) Stretches: Asymmetric and symmetric stretching vibrations of the aryl-alkyl ether linkage are expected to appear in the fingerprint region, typically around 1250 cm⁻¹ (asymmetric) and 1020-1050 cm⁻¹ (symmetric).

Aldehyde C-H Stretch: A characteristic pair of weak to medium bands may appear around 2820 cm⁻¹ and 2720 cm⁻¹.

By analyzing shifts in these characteristic frequencies compared to simpler, related molecules, researchers can infer electronic interactions between the nitrile, methoxy, and oxoethyl groups. For example, the electron-withdrawing nature of the nitrile and aldehyde groups can influence the electron density of the aromatic ring and affect the frequencies of the C=C and C-O stretching modes. jchps.com

Table 2: Characteristic Vibrational Frequencies for this compound

Vibrational ModeExpected FT-IR Frequency (cm⁻¹)Expected Raman Frequency (cm⁻¹)Intensity
C-H Stretch (Aldehyde)~2820, ~2720WeakWeak to Medium
C-H Stretch (Aromatic)3000 - 3100StrongMedium
C≡N Stretch (Nitrile)2220 - 2240MediumStrong, Sharp
C=O Stretch (Aldehyde)1690 - 1715StrongVery Strong
C=C Stretch (Aromatic)1450 - 1600StrongMedium to Strong
C-O-C Stretch (Asymmetric)~1250MediumStrong
C-O-C Stretch (Symmetric)1020 - 1050WeakMedium

Advanced Mass Spectrometry Techniques for Mechanistic Studies and Complex Derivative Analysis of this compound

Advanced mass spectrometry (MS) techniques are indispensable for confirming the molecular weight, determining the elemental formula, and elucidating the structure of this compound and its derivatives.

Tandem mass spectrometry (MS/MS) involves the selection of a specific parent ion (in this case, the molecular ion of the target compound), followed by its fragmentation through collision-induced dissociation (CID) and analysis of the resulting daughter ions. nih.govunito.it This technique provides a fragmentation "fingerprint" that is characteristic of the molecule's structure.

For this compound (Molecular Weight: 175.18 g/mol ), the fragmentation pathways can be predicted based on the stability of the resulting ions and neutral losses:

Loss of the aldehyde group: A primary fragmentation could involve the loss of the formyl radical (•CHO, 29 Da) or carbon monoxide (CO, 28 Da).

Loss from the methoxy group: Fragmentation may occur via the loss of a methyl radical (•CH₃, 15 Da) followed by CO, or the loss of formaldehyde (B43269) (CH₂O, 30 Da).

Cleavage of the ethyl linker: The bond between the aromatic ring and the ethyl side chain could cleave, leading to characteristic fragments.

Analyzing these fragmentation patterns allows for the confirmation of the connectivity of the different functional groups, providing structural evidence that complements NMR data. unito.it

High-Resolution Mass Spectrometry (HRMS), often performed using Time-of-Flight (TOF) or Orbitrap analyzers, measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to within 5 parts per million). nih.gov This precision allows for the unambiguous determination of a molecule's elemental composition.

For this compound, with a chemical formula of C₁₀H₉NO₂, the theoretical exact mass can be calculated. HRMS analysis would yield an experimental mass that closely matches this theoretical value, thereby confirming the elemental formula and ruling out other possibilities with the same nominal mass. This capability is particularly vital when analyzing novel derivatives or products from a chemical reaction, as it provides definitive evidence for their composition. nih.gov

X-ray Crystallography of this compound and its Crystalline Derivatives for Solid-State Structural Insights

As of the latest available research, detailed X-ray crystallographic data for the specific compound this compound has not been reported in publicly accessible crystallographic databases. Single-crystal X-ray diffraction is a powerful technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method is essential for unambiguously determining molecular geometry, bond lengths, bond angles, and intermolecular interactions in the solid state.

While crystallographic studies have been conducted on various other benzonitrile (B105546) derivatives, the absence of data for this compound itself or its closely related crystalline derivatives prevents a detailed discussion of its specific solid-state structure. Such an analysis would typically involve the generation of crystallographic data tables and an in-depth examination of the molecular conformation and crystal packing.

In the absence of experimental data for the target compound, a comprehensive analysis of its solid-state structural insights remains speculative. Further research, including the successful crystallization of this compound and subsequent X-ray diffraction analysis, is required to provide the definitive structural information necessary for a thorough discussion in this area.

Reactivity Profiles and Derivatization Chemistry of 2 Methoxy 5 2 Oxoethyl Benzonitrile

Transformations of the Nitrile Group in 2-Methoxy-5-(2-oxoethyl)benzonitrile

The nitrile group is a valuable functional group in organic synthesis, capable of being converted into amines, amides, carboxylic acids, and various heterocyclic systems. rug.nl Its reactivity is characterized by the electrophilic nature of the carbon atom, which is susceptible to nucleophilic attack. ucalgary.calibretexts.org

The reduction of the nitrile group in this compound can lead to several important products, including primary amines and aldehydes. wikipedia.org The outcome of the reduction is highly dependent on the choice of reducing agent and the reaction conditions.

Reduction to Primary Amines : Powerful reducing agents like lithium aluminum hydride (LiAlH₄) can reduce nitriles to primary amines. libretexts.orgchemistrysteps.com The reaction proceeds through the addition of hydride ions to the carbon-nitrogen triple bond. Catalytic hydrogenation using catalysts such as Raney nickel, palladium, or platinum is also an effective method for converting nitriles to primary amines. wikipedia.orgacs.org However, this method can sometimes lead to the formation of secondary and tertiary amines as byproducts. wikipedia.org Diisopropylaminoborane in the presence of a catalytic amount of lithium borohydride (B1222165) has also been shown to reduce a variety of aromatic nitriles to their corresponding primary amines in excellent yields. nih.govorganic-chemistry.org

Reduction to Aldehydes : The selective reduction of a nitrile to an aldehyde requires milder reducing agents that can stop the reaction at the imine stage, which is then hydrolyzed to the aldehyde. chemistrysteps.com Diisobutylaluminium hydride (DIBAL-H) is a commonly used reagent for this transformation. wikipedia.orgchemistrysteps.com The reaction involves the formation of a Lewis acid-base adduct between DIBAL-H and the nitrile, followed by hydride transfer. An aqueous workup then hydrolyzes the intermediate imine to the desired aldehyde. wikipedia.org Another method is the Stephen aldehyde synthesis, which uses tin(II) chloride and hydrochloric acid. wikipedia.org It's important to note that selective reduction of a nitrile in the presence of an aldehyde is generally not possible as the aldehyde will also be reduced. nih.govorganic-chemistry.org

Table 1: Selective Reduction Pathways of the Nitrile Group
Desired ProductReagent/MethodDescription
Primary AmineLithium aluminum hydride (LiAlH₄)A strong reducing agent that completely reduces the nitrile to a primary amine. libretexts.orgchemistrysteps.com
Primary AmineCatalytic Hydrogenation (e.g., Raney Nickel)An effective method, though it may produce secondary and tertiary amine byproducts. wikipedia.org
Primary AmineDiisopropylaminoborane/LiBH₄Reduces a wide range of aromatic nitriles to primary amines in high yields. nih.govorganic-chemistry.org
AldehydeDiisobutylaluminium hydride (DIBAL-H)A milder reducing agent that allows for the isolation of the aldehyde after hydrolysis of the intermediate imine. wikipedia.orgchemistrysteps.com
AldehydeStephen Aldehyde Synthesis (SnCl₂/HCl)Another classic method for the conversion of nitriles to aldehydes. wikipedia.org

The electrophilic carbon of the nitrile group is susceptible to attack by various nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. ucalgary.canih.gov Furthermore, the nitrile group can participate in cycloaddition reactions to form heterocyclic compounds.

Nucleophilic Additions : Strong, anionic nucleophiles can add directly to the carbon-nitrogen triple bond to form an intermediate imine salt, which can then be protonated. ucalgary.ca The reactivity of the nitrile can be enhanced by using an acid catalyst, which protonates the nitrogen, making the carbon more electrophilic. ucalgary.ca

[3+2] Cycloaddition Reactions : Nitriles are known to participate in [3+2] cycloaddition reactions with various 1,3-dipoles. For instance, the reaction of benzonitriles with sodium azide (B81097) can yield 5-substituted-1H-tetrazoles, which are important in medicinal chemistry. researchgate.net Similarly, reactions with nitrile N-oxides can produce Δ²-isoxazolines, which exhibit a range of biological activities. mdpi.com The reaction of benzonitrile (B105546) oxide with various dipolarophiles is a well-studied example of 1,3-dipolar cycloaddition. acs.org Benzonitrile N-sulfide also undergoes 1,3-dipolar cycloaddition reactions. acs.org

The nitrile group can be hydrolyzed to either an amide or a carboxylic acid, depending on the reaction conditions.

Hydrolysis to Carboxylic Acids : Nitriles can be converted to carboxylic acids by heating in the presence of acid, such as sulfuric acid. libretexts.org This reaction proceeds through an amide intermediate. libretexts.org

Hydrolysis to Amides : The conversion of nitriles to amides can be achieved under either acidic or basic conditions. libretexts.org Acid catalysis involves protonation of the nitrile, which increases its electrophilicity and allows for the attack of a weak nucleophile like water. libretexts.org

Reactions Involving the Oxoethyl Side Chain of this compound

The oxoethyl side chain contains a reactive carbonyl group and acidic alpha-protons, allowing for a variety of transformations. numberanalytics.comnumberanalytics.comlibretexts.org

The aldehyde functionality of the oxoethyl group is a key site of reactivity.

Condensation Reactions : Aldehydes readily undergo condensation reactions with various nucleophiles. For example, they react with primary amines to form imines and with secondary amines to form enamines. They also participate in reactions like the Wittig reaction to form alkenes.

Oxidations : The aldehyde group can be easily oxidized to a carboxylic acid using a variety of oxidizing agents. leah4sci.comorgoreview.com Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄), potassium dichromate (K₂Cr₂O₇), and nitric acid (HNO₃). orgoreview.com Even atmospheric oxygen can slowly oxidize aldehydes. allstudiesjournal.com

Reductions : The carbonyl group of the aldehyde can be reduced to a primary alcohol. Common reducing agents for this purpose include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). studymind.co.uk The reduction is a typical nucleophilic addition reaction where a hydride ion attacks the electrophilic carbonyl carbon. studymind.co.uk

Table 2: Reactivity of the Oxoethyl Side Chain
Reaction TypeProductReagent/Conditions
OxidationCarboxylic AcidKMnO₄, K₂Cr₂O₇, or HNO₃ orgoreview.com
ReductionPrimary AlcoholNaBH₄ or LiAlH₄ studymind.co.uk
CondensationImine/EnaminePrimary/Secondary Amine

The protons on the carbon atom adjacent to the carbonyl group (the α-protons) are acidic due to the electron-withdrawing nature of the carbonyl group and the resonance stabilization of the resulting enolate anion. wikipedia.org This acidity allows for a range of functionalization reactions at the α-position.

Enolate Formation : Treatment of the carbonyl compound with a suitable base results in the deprotonation of the α-carbon to form an enolate. bham.ac.uk The choice of base is crucial; strong, non-nucleophilic bases like lithium diisopropylamide (LDA) are often used to ensure complete and irreversible enolate formation. libretexts.org Weaker bases like alkoxides can also be used to generate the enolate in equilibrium with the starting carbonyl compound. bham.ac.uk

Alkylation : Enolates are potent nucleophiles and can react with electrophiles such as alkyl halides in an SN2 reaction to form a new carbon-carbon bond at the α-position. libretexts.orglibretexts.org This reaction is a powerful tool for constructing more complex carbon skeletons.

Halogenation : Aldehydes and ketones can be halogenated at the α-position under acidic or basic conditions. wikipedia.orgmsu.edu The reaction in acidic solution proceeds through an enol intermediate, while under basic conditions, an enolate is the reactive species. wikipedia.org

Intramolecular Cyclization Reactions Involving the Oxoethyl Moiety

The presence of the oxoethyl group, which is an acetaldehyde (B116499) moiety, provides a reactive handle for intramolecular cyclization reactions, leading to the formation of various heterocyclic systems. A prominent example of such a transformation is the Pictet-Spengler reaction. This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed electrophilic cyclization onto the aromatic ring to form a tetrahydroisoquinoline (THIQ) or, in the case of tryptamine (B22526) derivatives, a tetrahydro-β-carboline (THBC).

For this compound, the aldehyde functionality is ideally suited to participate in this reaction. When reacted with a phenylethylamine derivative (e.g., dopamine (B1211576) or a related amine), it can serve as the electrophilic component. The electron-donating methoxy (B1213986) group at the C2 position of the benzonitrile core strongly activates the aromatic ring for the crucial intramolecular electrophilic aromatic substitution step, facilitating ring closure. rsc.orgnih.gov The cyclization is expected to occur at the C6 position, which is ortho to the activating methoxy group and para to the deactivating oxoethyl group, leading to the formation of a substituted tetrahydroisoquinoline scaffold. This reaction is a cornerstone in the synthesis of isoquinoline (B145761) alkaloids. nih.govrsc.org

The general scheme for a Pictet-Spengler reaction utilizing a substrate analogous to this compound is illustrated below. The reaction typically proceeds under acidic conditions (e.g., TFA, HCl) and can be influenced by the nature of the substituents on both reaction partners. nih.gov

Figure 1: Proposed Pictet-Spengler reaction with this compound.
Reactant A (Amine)Reactant B (Aldehyde Analog)ConditionsProduct TypeYield (%)Reference
2-(3,4-Dimethoxyphenyl)ethylamineVarious AldehydesBF₃·OEt₂1-Substituted THIQVaries rsc.org
Tryptamine5-Methoxy-substituted AldehydeTrifluoroacetic Acid (TFA)Tetrahydro-β-carbolineGood nih.gov
N-Carbamoyl-β-arylethylaminesPhenylacetaldehydesChiral Phosphoric AcidEnantioselective THIQHigh acs.org

The data in this table is based on analogous reactions and is intended to be illustrative of the potential of this compound in similar transformations.

Electrophilic and Nucleophilic Aromatic Substitution Reactions of the Benzonitrile Core

The benzonitrile core of this compound possesses a unique substitution pattern that distinctly governs its reactivity towards both electrophiles and nucleophiles.

Electrophilic Aromatic Substitution (EAS)

The outcome of electrophilic aromatic substitution on this molecule is primarily controlled by the powerful activating and directing effect of the C2-methoxy group. The methoxy group is a strong electron-donating group (EDG) via resonance and directs incoming electrophiles to the ortho and para positions. The nitrile (-CN) and oxoethyl (-CH₂CHO) groups are both electron-withdrawing groups (EWG) that deactivate the ring and act as meta-directors.

In this competitive scenario, the activating effect of the methoxy group dominates. The position para to the methoxy group is occupied by the oxoethyl substituent. Therefore, electrophilic attack is directed to the two available ortho positions: C3 and C6.

Substitution at C6: This position is activated by the methoxy group and is sterically unhindered, making it a likely site for substitution.

Substitution at C3: While also activated by the methoxy group, this position is sterically hindered by the adjacent nitrile group at C1.

Consequently, electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions are predicted to occur with high regioselectivity at the C6 position. nih.govwikipedia.org

ReactionReagentsPredicted Major Product
NitrationHNO₃, H₂SO₄2-Methoxy-6-nitro-5-(2-oxoethyl)benzonitrile
BrominationBr₂, FeBr₃6-Bromo-2-methoxy-5-(2-oxoethyl)benzonitrile
Friedel-Crafts AcylationRCOCl, AlCl₃6-Acyl-2-methoxy-5-(2-oxoethyl)benzonitrile

This table presents predicted outcomes based on established principles of electrophilic aromatic substitution.

Nucleophilic Aromatic Substitution (NAS)

Nucleophilic aromatic substitution (SₙAr) typically requires a good leaving group (like a halide) and the presence of strong electron-withdrawing groups positioned ortho and/or para to it to stabilize the negatively charged Meisenheimer complex intermediate.

The structure of this compound is not well-suited for a classical SₙAr reaction. It lacks a conventional leaving group, and the presence of the strongly electron-donating methoxy group increases the electron density of the ring, making it less electrophilic and thus less susceptible to attack by nucleophiles.

However, nucleophilic displacement of the methoxy group itself is a possibility under specific, often harsh, conditions. Certain methodologies have been developed for the intramolecular amination of methoxy arenes, where a tethered amine displaces the methoxy group. ntu.edu.sg Such a transformation would require prior modification of the 2-oxoethyl side chain to incorporate a nucleophilic amine, which could then potentially displace the C2-methoxy group in a cyclization reaction.

Regioselective and Stereoselective Functionalization

Beyond reactions on the aromatic core, the compound offers opportunities for selective functionalization, particularly involving the oxoethyl side chain.

Regioselective Functionalization

As discussed in the context of electrophilic aromatic substitution, the electronic nature of the ring substituents allows for highly regioselective C-H functionalization at the C6 position. This provides a reliable method for introducing additional substituents onto the aromatic core in a controlled manner.

Stereoselective Functionalization

The aldehyde functionality of the oxoethyl moiety is a prime target for stereoselective transformations to introduce a chiral center into the molecule.

Stereoselective Reduction: The carbonyl group can be reduced to a chiral secondary alcohol with high enantioselectivity. This can be achieved using various modern synthetic methods, including:

Catalytic Asymmetric Hydrogenation: Using chiral metal catalysts (e.g., Ru-, Rh-, Ir-based) with chiral ligands.

Chiral Reducing Agents: Employing stoichiometric chiral boron-based reagents like those derived from Corey-Bakshi-Shibata (CBS) catalysts or chiral boranes.

Stereoselective Addition: The addition of carbon nucleophiles, such as Grignard reagents or organolithium compounds, to the aldehyde can be controlled to favor one enantiomer of the resulting secondary alcohol. This is often accomplished by using a chiral catalyst or by temporarily attaching a chiral auxiliary to the molecule. wikipedia.orgnumberanalytics.com A chiral auxiliary is a stereogenic group that is temporarily incorporated to control the stereochemical outcome of a reaction and is later removed. nih.gov

TransformationReagent/Catalyst TypeProductStereocontrol
Aldehyde Reduction(R)-CBS Catalyst, BH₃·SMe₂Chiral Primary AlcoholHigh (typically >90% ee)
Aldehyde ReductionH₂, Chiral Ru-BINAP catalystChiral Primary AlcoholHigh (typically >95% ee)
Alkyl AdditionR-MgBr with Chiral LigandChiral Secondary AlcoholVariable
AlkylationEnolate from derived amide with a chiral auxiliary (e.g., pseudoephedrine)α-substituted chiral productHigh (often >95% de)

This table summarizes common methods for stereoselective functionalization applicable to the aldehyde group.

Synthesis of Complex Molecular Architectures and Scaffolds

This compound is a valuable starting material for the construction of complex molecular architectures, particularly nitrogen-containing heterocyclic scaffolds that are prevalent in natural products and pharmaceuticals. nih.govnih.gov

Its primary utility lies in its role as a precursor for substituted tetrahydroisoquinolines via the Pictet-Spengler reaction, as detailed in section 4.2.3. Many isoquinoline alkaloids, a large and diverse class of natural products, are built upon this core structure. nih.govrsc.org By choosing an appropriate β-arylethylamine, a wide variety of complex, polycyclic alkaloid skeletons can be accessed. For instance, reaction with dopamine would lead to a THIQ core with the substitution pattern found in numerous benzylisoquinoline alkaloids.

Furthermore, the bifunctional nature of related compounds like 2-formylbenzonitrile allows for their use in cascade reactions to build other heterocyclic systems like isoindolinones and phthalides. researchgate.netresearchgate.net The presence of the aldehyde and nitrile groups in this compound suggests its potential in similar multicomponent or domino reactions, enabling the rapid assembly of molecular complexity from a relatively simple starting material. The combination of the reactive aldehyde and the versatile nitrile group, modulated by the electronic influence of the methoxy substituent, makes this compound a powerful platform for synthetic diversification.

Mechanistic Investigations of Reactions Involving 2 Methoxy 5 2 Oxoethyl Benzonitrile

Detailed Kinetic Studies of Reaction Pathways and Rate-Determining Steps

No kinetic data or studies on the rate-determining steps for reactions involving 2-Methoxy-5-(2-oxoethyl)benzonitrile are available in the searched scientific literature.

Isotope Labeling Experiments for Probing Reaction Mechanisms and Atom Scrambling

There are no documented isotope labeling experiments that utilize this compound to probe reaction mechanisms or investigate atom scrambling.

Identification and Characterization of Reaction Intermediates and Transition States

Information regarding the identification and characterization of reaction intermediates or transition states in transformations of this compound is not present in the available research.

Elucidation of Catalytic Cycles and Ligand Effects in Transformations of this compound

No studies elucidating catalytic cycles or the effects of ligands on transformations specifically involving this compound could be located.

Theoretical and Computational Chemistry Studies on 2 Methoxy 5 2 Oxoethyl Benzonitrile

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or a simplified form) to determine the electronic structure and predict various molecular properties.

Density Functional Theory (DFT) Studies on Ground State Geometries, Electronic Configuration, and Energetics

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by focusing on its electron density rather than its complex many-electron wavefunction. nih.gov For a molecule like 2-Methoxy-5-(2-oxoethyl)benzonitrile, DFT would be used to perform geometry optimization, finding the most stable three-dimensional arrangement of its atoms. This process minimizes the total energy of the molecule.

Once the optimized geometry is found, DFT calculations can provide key energetic data, such as the total energy, and insights into the electronic configuration. This includes the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govnih.gov The energy gap between HOMO and LUMO is a critical parameter for assessing the molecule's chemical reactivity and stability. nih.gov

Computational Modeling of Reactivity and Reaction Mechanisms of this compound

Computational modeling is a powerful tool for investigating how a molecule participates in chemical reactions, providing insights that can be difficult to obtain experimentally.

Transition State Localization and Intrinsic Reaction Coordinate (IRC) Analysis

To understand a chemical reaction's mechanism, chemists locate the transition state (TS), which is the highest energy point along the reaction pathway. Computational methods can search the potential energy surface of a reacting system to find the specific geometry of the TS. For a hypothetical reaction involving this compound, this would involve modeling its interaction with another reactant.

Once a transition state is located, an Intrinsic Reaction Coordinate (IRC) analysis can be performed. This calculation maps the reaction pathway from the transition state down to the reactants and products, confirming that the identified TS correctly connects the desired chemical species and revealing the step-by-step geometric changes during the reaction. mdpi.com

Solvation Effects and Explicit Solvent Models in Reaction Dynamics

Chemical reactions are most often carried out in a solvent, which can significantly influence reaction rates and mechanisms. chemrxiv.org Computational models can account for these solvent effects in two primary ways: implicit and explicit models. nih.gov

Implicit solvent models represent the solvent as a continuous medium with a defined dielectric constant, which simplifies calculations but may miss specific solute-solvent interactions. nih.gov

Explicit solvent models involve including individual solvent molecules in the calculation. nih.gov This approach is much more computationally intensive but allows for the detailed study of direct interactions like hydrogen bonding between the solute (this compound) and the solvent molecules, providing a more realistic picture of the reaction dynamics in solution. chemrxiv.org

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions of this compound

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. stanford.edu An MD simulation would allow for the exploration of the conformational landscape of this compound by simulating its atomic motions at a given temperature. This provides a dynamic view of how the molecule flexes and changes shape.

Furthermore, MD simulations are exceptionally useful for studying intermolecular interactions. By simulating multiple molecules of this compound together, one could observe how they interact with each other in a condensed phase. nih.gov This can reveal information about packing in the solid state or local structuring in a liquid, driven by forces such as van der Waals interactions, dipole-dipole interactions, and potential π–π stacking from the benzene (B151609) ring. nih.govnih.gov

Prediction of Spectroscopic Signatures and Their Correlation with Experimental Data

Advanced NMR Shift Predictions

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a cornerstone of computational spectroscopy. The Gauge-Including Atomic Orbital (GIAO) method, typically employed within the framework of DFT, is a highly effective approach for calculating the isotropic magnetic shielding tensors of nuclei, which are then converted into chemical shifts. researchgate.netnih.gov

For a molecule like this compound, theoretical calculations would provide predicted chemical shifts for each unique proton (¹H) and carbon (¹³C) atom. These predictions are crucial for assigning peaks in an experimental spectrum. The accuracy of these predictions depends on the chosen functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)). researchgate.net

Illustrative Predicted ¹H NMR Chemical Shifts:

The expected ¹H NMR chemical shifts for this compound can be estimated based on computational studies of similar structures, such as substituted acetophenones and benzonitriles. ijrat.orgscribd.com The aromatic protons would appear in the downfield region, influenced by the electron-withdrawing nitrile and oxoethyl groups and the electron-donating methoxy (B1213986) group. The methoxy and methylene (B1212753) protons of the oxoethyl group would appear as distinct singlets in the upfield region.

Table 1: Illustrative Predicted ¹H NMR Chemical Shifts for this compound

Atom Predicted Chemical Shift (ppm) Multiplicity
Aromatic H (ortho to -CN) 7.6 - 7.8 d
Aromatic H (ortho to -OCH₃) 7.0 - 7.2 d
Aromatic H (meta to both) 7.3 - 7.5 dd
Methoxy (-OCH₃) 3.8 - 4.0 s
Methylene (-CH₂CO) 3.6 - 3.8 s
Aldehyde (-CHO) 9.8 - 10.0 t

Note: This data is illustrative and based on computational results for analogous compounds. Actual experimental values may vary.

Illustrative Predicted ¹³C NMR Chemical Shifts:

Similarly, ¹³C NMR chemical shifts can be predicted. The carbon atoms of the nitrile and carbonyl groups are expected to have the most downfield shifts due to their deshielded nature. The aromatic carbons will resonate in the typical aromatic region, with their specific shifts influenced by the attached functional groups.

Table 2: Illustrative Predicted ¹³C NMR Chemical Shifts for this compound

Atom Predicted Chemical Shift (ppm)
Carbonyl C=O 195 - 205
Nitrile C≡N 115 - 120
Aromatic C-OCH₃ 155 - 165
Aromatic C-CN 110 - 115
Other Aromatic C 120 - 140
Methoxy -OCH₃ 55 - 60
Methylene -CH₂- 45 - 55

Note: This data is illustrative and based on computational results for analogous compounds. Actual experimental values may vary.

Vibrational Frequencies for Specific Conformations

Computational methods, particularly DFT, are also extensively used to predict the vibrational frequencies of molecules. mdpi.com These calculations provide a theoretical infrared (IR) and Raman spectrum, which can be compared with experimental data to identify characteristic vibrational modes. The calculated harmonic frequencies are often scaled by an empirical factor to better match the anharmonicity of real molecular vibrations. elixirpublishers.com

For this compound, key vibrational modes would include the stretching frequencies of the nitrile (C≡N), carbonyl (C=O), and methoxy (C-O) groups, as well as the various C-H and C-C stretching and bending modes of the aromatic ring.

Table 3: Illustrative Predicted Vibrational Frequencies for this compound

Vibrational Mode Predicted Frequency (cm⁻¹) (Scaled) Expected Intensity
C-H stretch (aromatic) 3050 - 3150 Medium
C-H stretch (aliphatic) 2850 - 3000 Medium-Weak
C≡N stretch 2220 - 2240 Strong
C=O stretch 1680 - 1700 Strong
C=C stretch (aromatic) 1450 - 1600 Medium-Strong
C-O stretch (methoxy) 1200 - 1275 Strong
C-H wag (out-of-plane) 750 - 900 Strong

Note: This data is illustrative and based on computational results for analogous compounds like 4-methoxyacetophenone and substituted benzaldehydes. ijrat.orgelixirpublishers.com Actual experimental values may vary.

Correlation with Experimental Data

The primary goal of these theoretical predictions is to establish a strong correlation with experimental data. In practice, a combination of experimental and computational approaches provides the most robust structural and electronic characterization of a molecule. researchgate.net

NMR Spectroscopy: The correlation between predicted and experimental NMR shifts is typically linear. By plotting the calculated isotropic shielding values against the experimental chemical shifts for a series of related compounds, a high degree of correlation (R² > 0.99) can often be achieved. nih.gov This allows for the confident assignment of complex spectra and can even aid in the structural elucidation of new compounds.

Vibrational Spectroscopy: For vibrational spectra, the correlation is assessed by comparing the patterns of the predicted and experimental IR and Raman spectra. The calculated frequencies, after appropriate scaling, should align well with the observed band positions. mdpi.com Furthermore, the calculated intensities can help to distinguish between fundamental modes and overtones or combination bands. spectra-analysis.com The excellent agreement often found between calculated and experimental spectra allows for a confident and detailed assignment of the vibrational modes. mdpi.com

In the absence of direct experimental data for this compound, the theoretical predictions serve as a valuable guide for future experimental work, providing a foundational understanding of its expected spectroscopic properties.

Advanced Applications of 2 Methoxy 5 2 Oxoethyl Benzonitrile in Materials Science and Catalysis Research

2-Methoxy-5-(2-oxoethyl)benzonitrile as a Monomer or Cross-linker in Polymer Chemistry

The bifunctional nature of this compound, possessing both a polymerizable or reactive site (the oxoethyl group) and a functionality-imparting group (the methoxybenzonitrile moiety), positions it as a valuable component in polymer synthesis. The carbonyl group of the oxoethyl substituent can undergo various reactions, such as aldol (B89426) condensation or reactions with amines to form Schiff bases, which can be exploited for step-growth polymerization or for the cross-linking of pre-existing polymers.

Cross-linked polymers are known for their enhanced durability and chemical resistance. researchgate.net The incorporation of this compound into a polymer backbone, followed by a cross-linking reaction involving the oxoethyl group, could lead to the formation of robust polymer networks. google.comamazonaws.com For instance, polymers containing hydroxyl or amino groups could be cross-linked using the aldehyde functionality of this compound. The degree of cross-linking can significantly influence the mechanical and thermal properties of the resulting material.

While direct polymerization of this compound as a primary monomer is not widely documented, its derivatives could be designed for such purposes. For example, conversion of the oxoethyl group to a vinyl group would yield a styrene-like monomer that could undergo radical polymerization, similar to other vinylphenol derivatives. mdpi.com The resulting polymer would feature the 2-methoxybenzonitrile (B147131) pendant group, imparting specific optical and electronic properties to the material.

Table 1: Potential Polymerization and Cross-linking Reactions Involving this compound

Reaction TypeReacting Group on Polymer/Co-monomerLinkage FormedPotential Application
Schiff Base FormationPrimary Amine (-NH2)Imine (-C=N-)pH-responsive materials, dynamic covalent networks
Aldol CondensationActive Methylene (B1212753) Group (-CH2-C=O)α,β-Unsaturated KetoneThermosetting resins, coatings
Knoevenagel CondensationMalonates, CyanoacetatesC=C double bondSynthesis of functional polymers
Wittig ReactionPhosphonium YlideAlkene (-C=C-)Precursor for conjugated polymers

Integration of this compound into Functional Organic Materials

The electronic characteristics of the 2-methoxybenzonitrile core, with its donor (methoxy) and acceptor (nitrile) substituents, make it an attractive building block for functional organic materials.

The design of organic semiconductors often involves the combination of electron-donating and electron-withdrawing groups to tune the material's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. Derivatives of this compound could be incorporated into larger conjugated systems for applications in organic electronics. rsc.org For example, condensation of the oxoethyl group to extend the π-conjugation could lead to molecules with interesting photophysical properties. mdpi.com

The introduction of oxygen atoms into the terminal groups of organic semiconductors has been shown to improve material stability and charge-carrier mobility. rsc.org The methoxy (B1213986) group in this compound could contribute to favorable molecular packing in the solid state, which is crucial for efficient charge transport in devices like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). While specific data for this compound is not available, related benzonitrile (B105546) derivatives have been investigated for their optoelectronic and photonic properties. researchgate.net

The functional groups present in this compound offer potential binding sites for the detection of various analytes. The carbonyl oxygen and the nitrile nitrogen can act as hydrogen bond acceptors, while the aromatic ring can engage in π-π stacking interactions. Polymers or materials functionalized with this compound could exhibit changes in their optical or electronic properties upon binding to a target molecule, forming the basis of a chemo-sensor.

For instance, the formation of a Schiff base with a specific amine-containing analyte could lead to a detectable colorimetric or fluorescent response. The design of such sensors would involve tailoring the molecular structure to achieve high selectivity and sensitivity for the target analyte.

This compound as a Precursor for Ligands in Coordination Chemistry and Homogeneous Catalysis

The oxoethyl group of this compound is a key feature that allows it to serve as a precursor for a wide variety of ligands, particularly Schiff base ligands. nih.gov Reaction of the carbonyl group with primary amines leads to the formation of imines (-C=N-), which are excellent coordinating groups for a range of metal ions. mdpi.com The resulting Schiff base ligands can be multidentate, providing stable coordination environments for metal centers. researchgate.netresearchgate.net

The electronic properties of the ligand, and consequently the catalytic activity of the resulting metal complex, can be fine-tuned by varying the amine used in the Schiff base condensation. For example, using a chiral amine would lead to a chiral ligand, which could be used for asymmetric catalysis. Metal complexes derived from such ligands have applications in various catalytic transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions. csuohio.edu

Table 2: Examples of Ligand Synthesis from Aldehyde/Ketone Precursors and Their Catalytic Applications

Precursor Functional GroupAmine ComponentResulting Ligand TypeMetal IonCatalytic Application
Aldehyde5-Nitropyridine-2-amineSchiff BaseCu(II), Zn(II)Antioxidant, Biological mimics nih.gov
Salicylaldehyde2,2'-bis(p-methoxyphenylamine)Schiff BaseCu(II), Co(II), Mn(II)Oxidation catalysis mdpi.com
2-Hydroxy-3-methoxy-5-nitrobenzaldehydeN,N-dimethylethylenediamineSchiff BaseMn(II), Co(II)Magnetic materials mdpi.com

Role of this compound in Supramolecular Chemistry and Self-Assembly Processes

Supramolecular chemistry relies on non-covalent interactions to build complex, ordered structures from molecular components. researchgate.net this compound possesses several features that could drive self-assembly processes. The polar nitrile and carbonyl groups can participate in dipole-dipole interactions and hydrogen bonding (with suitable donors). The aromatic ring can engage in π-π stacking interactions, which are crucial for the organization of many organic functional materials.

The interplay of these non-covalent forces could lead to the formation of well-defined supramolecular structures, such as liquid crystals, gels, or molecular aggregates in solution. The specific outcome of the self-assembly process would depend on factors such as solvent, temperature, and concentration. The ability to control the aggregation and morphology of functional molecules is critical for optimizing the performance of organic electronic devices. researchgate.net The molecular structure of a related compound, 2-methoxy-4,6-diphenylnicotinonitrile, has been shown to be influenced by a variety of intermolecular interactions, which dictate the crystal packing. nih.gov

Heterogeneous Catalysis Involving Derivatives or Modified Forms of this compound

While homogeneous catalysts offer high activity and selectivity, their separation from the reaction products can be challenging. Immobilizing a catalyst on a solid support creates a heterogeneous catalyst that can be easily recovered and reused. Derivatives of this compound could be adapted for use in heterogeneous catalysis.

For example, a catalytically active complex formed from a ligand derived from this compound could be anchored to a polymer support, such as hypercrosslinked polystyrene, or an inorganic support like silica (B1680970) or manganese oxide. researchgate.netmdpi.com This could be achieved by introducing a reactive group onto the molecule, such as a vinyl group for polymerization or a silane (B1218182) for grafting onto silica. The resulting heterogeneous catalyst would combine the advantages of homogeneous catalysis (well-defined active sites) with the practical benefits of heterogeneous systems.

Future Research Directions and Emerging Paradigms for 2 Methoxy 5 2 Oxoethyl Benzonitrile

Exploration of Unconventional Reactivity and Novel Transformations (e.g., C-H activation)

The field of organic synthesis is continually evolving, with a strong emphasis on developing more efficient and sustainable methods for molecule construction. For a compound like 2-Methoxy-5-(2-oxoethyl)benzonitrile, the exploration of unconventional reactivity, particularly through C-H activation, presents a fertile ground for innovation.

C-H Activation Strategies:

The direct functionalization of carbon-hydrogen (C-H) bonds is a powerful strategy that avoids the need for pre-functionalized starting materials, thus improving atom economy and reducing synthetic steps. mt.comacs.orguniv-rennes.frrsc.orgacs.org For this compound, several C-H bonds on the aromatic ring are potential targets for such transformations. The application of transition-metal catalysis, a cornerstone of modern organic synthesis, could enable the introduction of a wide range of functional groups at these positions. acs.orgrsc.org

The methoxy (B1213986) and nitrile groups present on the molecule can act as directing groups, guiding the catalyst to specific C-H bonds and thereby ensuring high regioselectivity. acs.org This directed C-H activation approach could be employed to synthesize a diverse library of derivatives of this compound, each with potentially unique properties and applications. mt.com

Potential C-H Activation ReactionCatalyst SystemPotential New Functional Group
ArylationPalladium (Pd)Phenyl, Biphenyl
AlkylationRhodium (Rh)Methyl, Ethyl
HalogenationIridium (Ir)Chloro, Bromo

Novel Transformations:

Beyond C-H activation, the unique combination of functional groups in this compound opens the door to other novel transformations. The reactivity of the nitrile group, for instance, can be harnessed in cycloaddition reactions to form various heterocyclic structures. rsc.orgnih.gov The ketone functionality in the oxoethyl group provides a handle for a plethora of classic and modern carbonyl chemistry, including aldol (B89426) reactions, Wittig reactions, and reductive aminations, further expanding the accessible chemical space.

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow chemistry and automated platforms is a paradigm shift in chemical manufacturing, offering enhanced safety, efficiency, and scalability. bohrium.comscilit.comresearchgate.netresearchgate.netsemanticscholar.org The integration of the synthesis of this compound and its derivatives into these modern platforms is a key future research direction.

Flow Chemistry:

Continuous flow reactors provide precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and purities. bohrium.comsemanticscholar.org For the synthesis of this compound, a multi-step sequence could be designed in a continuous flow setup, minimizing manual handling and the isolation of intermediates. This approach is particularly advantageous for reactions that are exothermic or involve hazardous reagents. semanticscholar.org

ParameterBatch SynthesisFlow Chemistry
Reaction Time Hours to daysMinutes to hours
Heat Transfer LimitedEfficient
Safety Potential for runaway reactionsEnhanced safety
Scalability ChallengingStraightforward

Automated Synthesis Platforms:

Automated synthesis platforms, often coupled with robotic systems, can accelerate the discovery and optimization of new reactions and molecules. chemspeed.comsigmaaldrich.comchemspeed.commt.comchemspeed.com By employing such platforms, a large number of reaction conditions for the synthesis of this compound derivatives can be screened in a high-throughput manner. sigmaaldrich.comchemspeed.com This would enable the rapid identification of optimal catalysts, solvents, and other reaction parameters, significantly shortening the development timeline for new materials and pharmaceutical leads. sigmaaldrich.com

Development of Advanced Computational Models for Predictive Design and High-Throughput Screening

The use of computational chemistry and machine learning is revolutionizing the way chemical research is conducted. For this compound, the development of advanced computational models can guide its future development and application.

Predictive Design:

Density Functional Theory (DFT) and other quantum chemical methods can be used to predict the electronic properties, reactivity, and spectroscopic signatures of this compound and its derivatives. acs.orgacs.org These theoretical calculations can provide valuable insights into reaction mechanisms and help in the rational design of new catalysts and reaction pathways. ukri.org For example, computational models could predict the most likely sites for C-H activation or the binding affinity of the molecule to a biological target. ukri.orgresearchgate.net

High-Throughput Screening:

Virtual high-throughput screening (vHTS) can be employed to screen large virtual libraries of compounds based on this compound for desired properties. ewadirect.comyoutube.com This in silico approach is much faster and more cost-effective than experimental high-throughput screening (HTS). ewadirect.com For instance, vHTS could be used to identify derivatives with optimal electronic properties for applications in organic electronics or with high predicted binding scores for a particular enzyme in drug discovery. nih.govnih.gov

Computational MethodApplication for this compound
Density Functional Theory (DFT) Prediction of reactivity, reaction mechanisms, and spectroscopic properties.
Molecular Docking Prediction of binding affinity to biological targets.
Quantitative Structure-Activity Relationship (QSAR) Modeling the relationship between chemical structure and biological activity. nih.gov
Machine Learning Development of predictive models for properties and reactivity. ukri.org

Synergistic Research Across Disciplines Utilizing this compound (e.g., in interdisciplinary material science, theoretical chemistry)

The full potential of this compound is most likely to be realized through synergistic research that spans multiple scientific disciplines.

Material Science:

The aromatic nature of the benzonitrile (B105546) core, combined with the potential for introducing a wide range of functional groups, makes this compound a promising building block for novel organic materials. For example, derivatives of this compound could be explored as components of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or as sensors for specific analytes. The nitrile group, in particular, is a common feature in materials with interesting electronic and photophysical properties.

Theoretical Chemistry:

Further theoretical investigations into the fundamental properties of this compound will be crucial for guiding its application in various fields. acs.org Advanced computational studies could elucidate the excited-state dynamics of the molecule, which is essential for designing efficient photoactive materials. Theoretical models can also help in understanding the intermolecular interactions that govern the self-assembly of these molecules into larger, functional architectures. acs.org

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Methoxy-5-(2-oxoethyl)benzonitrile, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis of this compound can be inferred from analogous benzonitrile derivatives. A common approach involves:

  • Step 1 : Functionalizing the benzene ring via Friedel-Crafts acylation or alkylation to introduce the 2-methoxy and 5-(2-oxoethyl) groups. For example, describes trifluoromethoxy group introduction using a trifluoromethylating agent and base.
  • Step 2 : Optimizing reaction conditions:
  • Solvent : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution efficiency .
  • Temperature : Controlled heating (60–80°C) minimizes side reactions like hydrolysis of the nitrile group.
  • Catalysts : Lewis acids (e.g., AlCl₃) may stabilize intermediates during acylation.
  • Yield Optimization : Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) improves purity, as demonstrated for structurally similar nitriles .

Q. What safety protocols are critical when handling this compound in the lab?

  • Methodological Answer : Based on safety data for 5-Acetyl-2-methoxybenzaldehyde (a structurally related compound):

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation .
  • Storage : Store in airtight containers under dry, inert conditions (e.g., nitrogen atmosphere) to prevent degradation .
  • Spill Management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste. Avoid water to prevent contamination .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy :
  • ¹H NMR : Identifies methoxy (δ 3.8–4.0 ppm) and oxoethyl (δ 2.5–3.0 ppm for ketone protons) groups. Coupling patterns confirm substitution positions .
  • ¹³C NMR : Confirms nitrile (δ 115–120 ppm) and carbonyl (δ 190–210 ppm) functionalities .
  • FT-IR : Strong absorption at ~2220 cm⁻¹ (C≡N stretch) and ~1700 cm⁻¹ (C=O stretch) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., m/z calculated for C₁₀H₉NO₂: 191.06) .

Advanced Research Questions

Q. How can computational methods predict the reactivity and biological interactions of this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, used Fukui indices to map reactive regions in similar nitriles.
  • Molecular Docking : Screen against protein targets (e.g., enzymes or receptors) using software like AutoDock Vina. demonstrated this approach for benzonitrile derivatives interacting with histamine H3 receptors .
  • MD Simulations : Assess stability in biological matrices (e.g., lipid bilayers) to infer pharmacokinetic behavior .

Q. How can researchers resolve contradictions in reported reaction outcomes for this compound?

  • Methodological Answer :

  • Variable Analysis : Systematically test parameters (e.g., solvent polarity, catalyst loading) to identify critical factors. For instance, noted that trifluoromethoxy group installation requires precise base stoichiometry to avoid over-substitution .
  • Cross-Validation : Compare spectroscopic data (e.g., NMR, XRD) with literature. resolved structural ambiguities in a nitrile derivative using X-ray crystallography .
  • Reproducibility Checks : Replicate experiments under controlled conditions (e.g., inert atmosphere) to isolate environmental variables .

Q. What strategies optimize the synthesis scale-up of this compound without compromising purity?

  • Methodological Answer :

  • Continuous Flow Reactors : Enhance heat/mass transfer for exothermic reactions (e.g., nitrile formation), reducing side products .
  • Crystallization Optimization : Use solvent mixtures (e.g., ethanol/water) to improve crystal yield and purity. highlights recrystallization for benzonitrile analogs .
  • In-line Analytics : Implement PAT (Process Analytical Technology) tools like FT-IR probes to monitor reaction progress in real time .

Q. How does the electron-withdrawing nitrile group influence the compound’s reactivity in electrophilic substitutions?

  • Methodological Answer :

  • Meta-Directing Effects : The nitrile group deactivates the benzene ring, directing electrophiles to the meta position relative to itself. This is critical for regioselective functionalization .
  • Resonance Stabilization : The nitrile’s electron-withdrawing nature stabilizes intermediates in reactions like nitration or sulfonation, as seen in for fluorinated benzonitriles .

Q. What in vitro assays are suitable for studying the biological activity of this compound?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Test against targets like kinases or proteases using fluorescence-based substrates (e.g., FRET assays). used acetylcholinesterase activity to profile a benzonitrile derivative .
  • Cytotoxicity Screening : Use MTT assays on cell lines (e.g., HeLa, HEK293) to assess viability. discusses similar nitriles with antimicrobial properties .
  • Receptor Binding Studies : Radioligand displacement assays (e.g., for GPCRs) quantify affinity, as demonstrated for H3 receptor antagonists in .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.